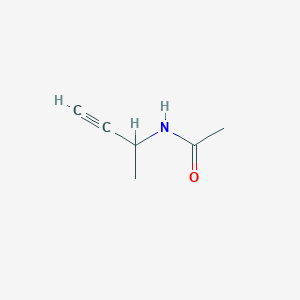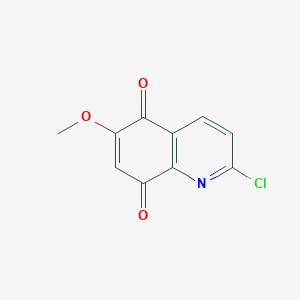
2-Chloro-6-methoxyquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-6-methoxyquinoline-5,8-dione is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is also known by its synonyms 2-Chloro-6-methoxy-5,8-quinolinedione and 5,8-quinolinedione, 2-chloro-6-methoxy .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The structure of (E)-6-chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione was confirmed by X-ray structural analysis .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Mechanism of Action
While the specific mechanism of action for 2-Chloro-6-methoxyquinoline-5,8-dione is not mentioned in the search results, it’s worth noting that natural 5,8-quinolinedione antibiotics exhibit a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities . The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect .
Future Directions
properties
CAS RN |
42065-07-6 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-chloro-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO3/c1-15-7-4-6(13)9-5(10(7)14)2-3-8(11)12-9/h2-4H,1H3 |
InChI Key |
FJEPCSBUTWZVLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
Other CAS RN |
42065-07-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
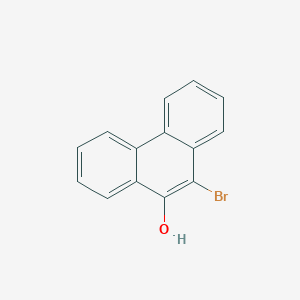
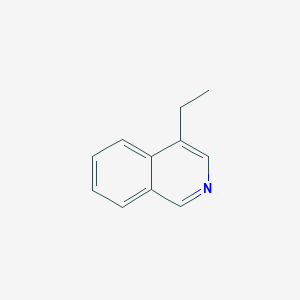
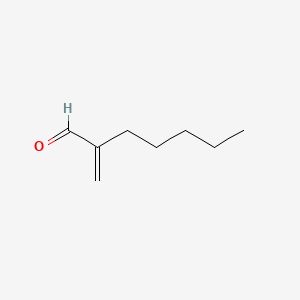
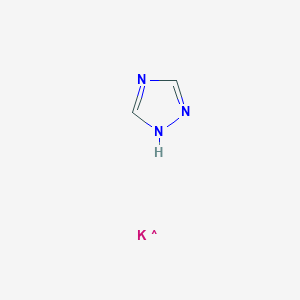

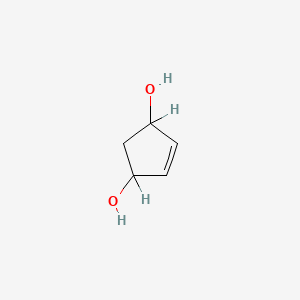
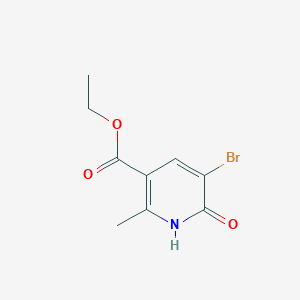
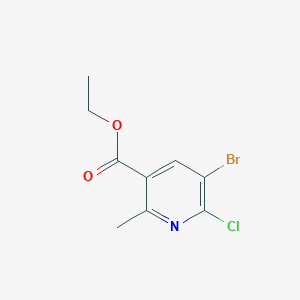
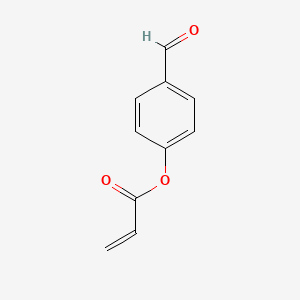
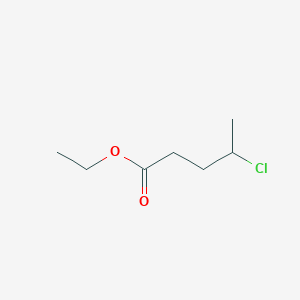

![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
